molecular formula (C9H14O70n B1166714 Propyleneglycol alginate CAS No. 9005-37-2

Propyleneglycol alginate

Cat. No.: B1166714
CAS No.: 9005-37-2
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Description

Overview of Alginate Derivatives and Their Research Significance

Alginate, a naturally occurring anionic polymer from brown seaweed, is a cornerstone biomaterial due to its biocompatibility, low toxicity, and ease of gelation. nih.gov However, native alginate has limitations, such as instability in aqueous conditions and a lack of control over degradation rates, which can restrict its use in medical applications. ijcr.info To overcome these drawbacks, researchers have developed a variety of "value-added" alginate derivatives through chemical and physical modifications. ijcr.inforesearchgate.net

These modifications aim to enhance properties like biocompatibility, mechanical strength, solubility, and biodegradability. ijcr.inforesearchgate.net For instance, derivatization can introduce cell-adhesive peptides to promote cellular interaction for tissue engineering, or alter the hydrophobic-hydrophilic balance for optimized drug release. nih.govresearchgate.net Common modification strategies include crosslinking (ionic, covalent, photo, and enzymatic) and esterification. ijcr.infomdpi.com The resulting derivatives are investigated for a wide array of biomedical applications, including controlled-release drug delivery, wound healing, and cell transplantation scaffolds. nih.govresearchgate.net

Historical Context of Propyleneglycol Alginate Development and Academic Interest

The parent compound, alginic acid, was first discovered by Stanford in 1881. fao.org The development of Propylene (B89431) glycol alginate followed as a modification to improve upon the properties of natural alginates. capecrystalbrands.com Its origins lie in the esterification of alginic acid, a process that enhances its solubility and stability. capecrystalbrands.com While it has been used as a food additive for many decades, its potential in more advanced scientific applications has led to a growth in academic interest. capecrystalbrands.comsdlookchem.com Initially recognized for its utility as a thickener, stabilizer, and emulsifier in the food and beverage industries, recent research has shifted towards its application in pharmaceuticals and biomaterials. capecrystalbrands.comdataintelo.com This growing interest is driven by its biocompatibility and versatile physicochemical properties, which make it a candidate for novel drug delivery systems and tissue engineering matrices. dataintelo.comresearchgate.net

Scope and Research Trajectories of this compound Studies

Current research on Propylene glycol alginate is expanding beyond its traditional roles. In biomaterials science, studies are exploring its use in creating hydrogels and nanoparticles for controlled drug delivery and tissue engineering. researchgate.netnih.gov For example, PGA has been investigated in the formation of complex binary systems with proteins like zein (B1164903) and ovalbumin for the delivery of therapeutic compounds. acs.orgresearchgate.net Researchers are also synthesizing PGA conjugates, such as with folic acid, to create targeted drug delivery systems for cancer therapy. jchr.org

Future research trajectories focus on optimizing PGA's properties through further chemical modifications. This includes developing derivatives with hydrophobic modifications to enhance the uptake of certain molecules and creating advanced hydrogel formulations with independently controllable charge density, hydrophobicity, and porosity for biomineralization studies. nih.govrsc.org There is also a significant interest in developing amphiphilic graft copolymers based on PGA for creating highly effective drug carriers with enhanced anti-cancer effects. researchgate.net The market for bio-sourced PGA is projected to grow, indicating a continued trajectory of research and development in its applications across various industries, including pharmaceuticals. dataintelo.com

Fundamental Structural Basis and Modification Potential of this compound

Propylene glycol alginate is a high molecular weight linear polysaccharide. nih.gov It is an ester of alginic acid, which is composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues linked together. nih.govresearchgate.net In the modification process to create PGA, a portion of the carboxyl groups of the alginic acid are esterified with propylene glycol. nih.govsdlookchem.com This chemical modification results in an amphiphilic molecule with both lipophilic propylene glycol groups and hydrophilic uronic acid groups containing hydroxyl and carboxyl functionalities. nih.gov

The degree of esterification, which can range from approximately 32% to 93%, significantly influences the properties of PGA, such as its surface activity and gelling potential. researchgate.net The presence of propylene glycol groups can disrupt the formation of strong gels with divalent cations like calcium, a characteristic property of unmodified alginates. researchgate.net This inherent structural versatility allows for a wide range of further modifications. Researchers can alter the polymer by creating graft copolymers, for instance by attaching polytetrahydrofuran (PTHF) to the PGA backbone to create amphiphilic copolymers for drug delivery applications. researchgate.net The carboxyl and hydroxyl groups on the PGA backbone serve as reactive sites for various chemical reactions, enabling the development of new derivatives with tailored properties for specific applications in polymer science and biomaterials. mdpi.com

Data Tables

Table 1: Key Properties and Applications of Alginate and this compound

PropertyAlginateThis compound (PGA)Research Significance
Source Brown Seaweed nih.govChemically modified Alginic Acid capecrystalbrands.comNatural, renewable source for biomaterials. nih.gov
Composition Linear copolymer of β-D-mannuronic acid (M) and α-L-guluronic acid (G) researchgate.netEster of Alginic Acid with Propylene Glycol sdlookchem.comThe M/G ratio and esterification degree control the physicochemical properties. researchgate.netnih.gov
Solubility Soluble in water, forms viscous solutions; precipitates in acidic conditions below pH 3-4. mdpi.comSoluble in cold and warm water; improved solubility and stability in acidic solutions. capecrystalbrands.comsdlookchem.comEnhanced stability of PGA in acidic environments is crucial for oral drug delivery and food applications. capecrystalbrands.com
Gelling Forms strong, ionically crosslinked hydrogels with divalent cations (e.g., Ca²⁺) via "egg-box" model. mdpi.comGelling potential is conserved but can be weaker depending on the degree of esterification. researchgate.netAllows for the creation of tunable hydrogels for tissue engineering and controlled release. nih.gov
Primary Applications Food thickener, gelling agent, wound dressings, drug delivery, cell encapsulation. nih.govresearchgate.netEmulsifier, stabilizer, thickener in food; investigated for drug carriers, biomaterials. wikipedia.orgresearchgate.netPGA's amphiphilic nature opens up applications in emulsification and advanced drug delivery systems. nih.gov

Properties

CAS No.

9005-37-2

Molecular Formula

(C9H14O70n

Synonyms

ALGIN DERIVATIVE; HYDROXYPROPYL ALGINATE; PROPYLENE GLYCOL ALGINATE; Alginicacid,esterwhit1,2-propanediol; alginicacid,esterwith1,2-propanediol; alginicacidpropyleneglycolester; femanumber2941; kelcoloid

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Propyleneglycol Alginate

Esterification Pathways for Propylene (B89431) Glycol Alginate Synthesis

The primary method for synthesizing propylene glycol alginate is through the esterification of alginic acid. This process involves the reaction of the carboxyl groups of alginic acid with propylene oxide.

Reaction of Alginic Acid with Propylene Oxide

The fundamental reaction for the synthesis of propylene glycol alginate involves the esterification of alginic acid with propylene oxide. scilit.comsdlookchem.com In this reaction, the carboxyl groups present on the alginic acid backbone react with propylene oxide, an epoxide, to form propylene glycol esters. scilit.com This chemical modification converts the hydrophilic carboxyl groups into more hydrophobic ester groups, significantly altering the properties of the polysaccharide. researchgate.net

The reaction is typically carried out by treating alginic acid, which may be partially neutralized, with propylene oxide under controlled conditions. google.com The process can be conducted in a reactor resembling an autoclave, often equipped with a stirrer and a cooling mantle to manage the exothermic nature of the reaction. google.com

Influence of Reaction Conditions on Esterification Efficiency and Selectivity

The efficiency and selectivity of the esterification of alginic acid with propylene oxide are influenced by several critical reaction parameters. These include temperature, pressure, reaction time, and the degree of neutralization of the starting alginic acid. google.comgoogle.com

The reaction temperature typically ranges from 45°C to 100°C. google.comgoogle.com Higher temperatures generally increase the reaction rate but must be carefully controlled to prevent degradation of the polysaccharide. The pressure of the propylene oxide gas atmosphere also plays a crucial role, with pressures of at least 0.8 atmospheres being common. google.com

The degree of neutralization of the alginic acid reactant is another key factor. google.com Partially neutralized alginic acid, with a degree of neutralization between 10% and 45%, is often used. google.com The reaction time can vary significantly, from as short as 5 minutes to as long as 5 hours, depending on the other reaction conditions and the desired degree of esterification. google.com

ParameterTypical RangeImpact on Esterification
Temperature 45°C - 100°CHigher temperatures increase the reaction rate.
Pressure ≥ 0.8 atmInfluences the availability of gaseous propylene oxide for the reaction.
Degree of Neutralization 10% - 45%Affects the reactivity of the alginic acid.
Reaction Time 5 minutes - 5 hoursLonger reaction times generally lead to a higher degree of esterification.

Control over Degree of Esterification and its Structural Implications

The degree of esterification (DE), which refers to the percentage of carboxyl groups that have been esterified with propylene glycol, is a critical parameter that dictates the final properties of the PGA. This degree can be controlled by carefully manipulating the reaction conditions mentioned previously, such as reaction time, temperature, and the molar ratio of propylene oxide to alginic acid. researchgate.netgoogle.com

A higher degree of esterification generally leads to increased surface activity and altered gelling potential. researchgate.net Research has shown that a series of PGAs with degrees of esterification ranging from 32% to 93% exhibit varying surface and gelling properties. researchgate.net The structural implications of a higher DE include a decrease in the number of free carboxyl groups available for ionic cross-linking, for instance with calcium ions, which can affect the gelling ability of the polymer. researchgate.net However, even at intermediate degrees of esterification, the gelling potential of PGA can be well conserved, which is thought to be due to a heterogeneous esterification pattern along the polymer chain. researchgate.net

Degree of Esterification (DE)Impact on Surface ActivityGelling Potential with Calcium Ions
Low to Intermediate (e.g., 32%)ModerateGenerally conserved
High (e.g., up to 93%)IncreasedCan be reduced due to fewer free carboxyl groups

Targeted Chemical Modification Strategies

Further chemical modification of propylene glycol alginate allows for the introduction of new functionalities and the fine-tuning of its properties for specific applications. These modifications can be targeted at the remaining hydroxyl and carboxyl groups on the polysaccharide backbone. researchgate.net

Hydroxyl Group Functionalization (C-2 and C-3 positions)

The secondary hydroxyl groups at the C-2 and C-3 positions of the uronic acid residues in the propylene glycol alginate backbone are available for chemical modification. researchgate.netresearchgate.netijcr.info While direct research on the extensive post-synthesis functionalization of PGA's hydroxyl groups is limited, the chemistry of alginate modification provides a strong indication of the potential pathways.

One common strategy for modifying hydroxyl groups in polysaccharides is oxidation. researchgate.net For instance, periodate (B1199274) oxidation can be used to cleave the C2-C3 bond of the uronic acid units, resulting in the formation of dialdehyde (B1249045) derivatives. These aldehyde groups can then serve as reactive handles for further covalent attachment of other molecules. Grafting reactions, where polymer chains such as polyethylene (B3416737) glycol (PEG) are attached to the hydroxyl groups, represent another avenue for modification. researchgate.net

Carboxyl Group Functionalization (C-6 position)

The carboxyl groups at the C-6 position of the uronic acid residues that have not been esterified during the initial synthesis of PGA remain available for further chemical derivatization. researchgate.net These remaining carboxyl groups can be targeted to introduce a variety of functional moieties.

Amidation is a common strategy for carboxyl group functionalization, where the carboxyl group is reacted with a primary amine to form an amide linkage. This can be achieved using coupling agents such as carbodiimides. researchgate.net Another approach is further esterification with different alcohols to create mixed esters with tailored properties. researchgate.net The introduction of long alkyl chains via esterification can significantly increase the hydrophobic character of the PGA derivative. researchgate.net These modifications that target the remaining carboxyl groups can be designed to either deplete or restore the carboxyl functionality, thereby influencing properties like calcium cross-linking and hydrogel formation. researchgate.net

Introduction of Hydrophobic Moieties for Amphiphilic Properties

The inherent hydrophilic nature of propyleneglycol alginate (PGA) can be strategically modified to impart amphiphilic characteristics, thereby broadening its applications as an emulsifier and stabilizer. This is achieved by chemically introducing hydrophobic moieties onto the PGA backbone. The primary methods for this modification involve the esterification of the remaining free carboxyl groups or the nucleophilic displacement of some of the existing propylene glycol ester groups with long-chain hydrophobic molecules. acs.orgresearchgate.net

One common approach is the reaction of PGA with long-chain alkylamines, such as dodecylamine (B51217) and tetradecylamine. This nucleophilic substitution reaction results in the covalent attachment of the alkyl chains to the alginate backbone, creating an amphiphilic polymer with both hydrophilic (from the polysaccharide backbone) and hydrophobic (from the alkyl chains) regions. acs.org The degree of substitution with these hydrophobic moieties can be controlled to fine-tune the amphiphilic properties of the resulting derivative. These hydrophobically modified PGAs exhibit interesting solution behavior, including the formation of intermolecular hydrophobic associations in aqueous solutions. acs.org

Another synthetic strategy involves the esterification of the carboxyl groups on the PGA backbone with fatty acids or other hydrophobic alcohols. mdpi.comnih.gov This method also introduces lipophilic side chains, transforming the PGA into a surface-active agent capable of stabilizing oil-in-water emulsions. The choice of the hydrophobic moiety, its chain length, and the density of its grafting onto the PGA backbone are critical parameters that determine the final physicochemical properties of the amphiphilic derivative, such as its surface activity and emulsifying capability. researchgate.net

The resulting amphiphilic PGA derivatives have been shown to self-assemble into nano-aggregates or micelles in aqueous solutions, driven by the hydrophobic interactions between the attached alkyl chains. This behavior is crucial for their function as encapsulating agents for hydrophobic molecules and as stabilizers in multiphase systems. researchgate.net

Table 1: Synthesis and Properties of Amphiphilic this compound Derivatives

Hydrophobic MoietySynthesis MethodDegree of Substitution (%)Resulting Amphiphilic PropertyReference
DodecylamineNucleophilic displacementNot specifiedFormation of intermolecular hydrophobic associations acs.org
TetradecylamineNucleophilic displacementNot specifiedEnhanced surface activity acs.org
Long-chain alkyl groupsEsterificationNot specifiedIncreased hydrophobic character with increasing alkyl chain length researchgate.net
Fatty acidsEsterificationNot specifiedImproved emulsifying functionality mdpi.com

Sulfation and Phosphorylation of this compound Derivatives

Further functionalization of this compound (PGA) and its derivatives can be achieved through sulfation and phosphorylation, introducing negatively charged groups that can significantly alter the polymer's biological and physicochemical properties.

Sulfation of PGA is a key modification that can impart anticoagulant and other heparin-like biological activities. A common method for sulfation involves the use of a sulfonating agent such as chlorosulfonic acid. mdpi.comresearchgate.net The reaction is typically carried out in a solvent like formamide. mdpi.com During this process, the hydroxyl groups on the PGA backbone react with the chlorosulfonic acid to form sulfate (B86663) esters. The reaction conditions, including temperature and the ratio of the sulfonating agent to the polymer, are crucial in controlling the degree of sulfation and minimizing side reactions such as polymer degradation. mdpi.com The resulting sulfated this compound, often referred to as propylene glycol alginate sodium sulfate (PSS), has been investigated for its therapeutic potential. nih.gov

Phosphorylation introduces phosphate (B84403) groups onto the PGA backbone, which can enhance its bioactivity and potential for biomedical applications, such as in bone tissue engineering, due to the role of phosphate groups in mineralization processes. While specific studies on the phosphorylation of PGA are limited, methodologies developed for the phosphorylation of alginate can be adapted. These methods often involve reacting the polysaccharide with a phosphorylating agent. For instance, phosphorus trichloride (B1173362) and phosphorus (V) oxychloride have been used for the phosphorylation of alginate. sciforum.net The reaction introduces phosphate esters onto the hydroxyl groups of the polysaccharide. The degree of phosphorylation can be controlled by adjusting the reaction parameters. Characterization of the phosphorylated product is essential to confirm the presence and extent of modification.

Table 2: Synthesis of Sulfated and Phosphorylated this compound Derivatives

ModificationReagent(s)SolventKey Reaction Condition(s)Reference
SulfationChlorosulfonic acidFormamideControlled low temperature during addition, followed by heating mdpi.com
PhosphorylationPhosphorus trichlorideNot specifiedNot specified sciforum.net
PhosphorylationPhosphorus (V) oxychlorideNot specifiedNot specified sciforum.net

Graft Copolymerization Techniques for this compound

Graft copolymerization is a versatile method to significantly modify the properties of this compound (PGA) by covalently attaching polymer chains (grafts) onto the PGA backbone. This technique allows for the creation of novel materials with a combination of properties derived from both the natural polysaccharide and the synthetic polymer. The primary approaches for graft copolymerization are "grafting from," "gasting to," and "grafting through." nih.gov

The "grafting from" technique involves the initiation of polymerization of a monomer from active sites created on the PGA backbone. This method can be achieved using techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of well-defined polymer grafts with controlled molecular weights and low polydispersity. nih.govnih.gov For example, ATRP initiators can be attached to the hydroxyl groups of PGA, and subsequently, a monomer is polymerized from these initiation sites.

The "grafting to" approach involves the attachment of pre-synthesized polymer chains with reactive end-groups to the PGA backbone. "Click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition, is a highly efficient and specific method for this purpose. mdpi.comrsc.org This technique offers the advantage of well-characterized grafts before their attachment to the backbone.

A notable example of graft copolymerization is the synthesis of acylated propylene glycol alginate-g-polytetrahydrofuran (APGA-g-PTHF) amphiphilic graft copolymers. researchgate.net In this "grafting onto" approach, living polytetrahydrofuran chains are attached to the hydroxyl groups of the acylated PGA backbone via nucleophilic substitution. This modification results in an amphiphilic copolymer with enhanced hydrophobicity and the ability to form nanospheres in solution. researchgate.net

Another area of interest is the grafting of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) onto the alginate backbone. mdpi.comnih.gov While not specifically reported for PGA, this modification on alginate imparts temperature-sensitive properties to the resulting graft copolymer, leading to the formation of smart hydrogels that can undergo a sol-gel transition in response to temperature changes. mdpi.com

Table 3: Examples of Graft Copolymerization of this compound

Grafted PolymerCopolymerization TechniqueMonomer(s)Initiator/CatalystResulting PropertiesReference
Polytetrahydrofuran (PTHF)Grafting ontoTetrahydrofuranNot specifiedAmphiphilic, nanosphere formation researchgate.net
Poly(N-isopropylacrylamide) (PNIPAM)Grafting onto (on alginate)N-isopropylacrylamideNot specifiedThermoresponsive, smart hydrogel formation mdpi.comnih.gov

Comprehensive Structural Characterization and Analytical Techniques

Molecular Weight Determination and Polydispersity Analysis

The molecular weight and its distribution are fundamental parameters of propylene (B89431) glycol alginate that significantly influence its viscosity, gelling capacity, and emulsifying properties. The typical average molecular weight of the macromolecule ranges from 10,000 to 600,000. fao.orgfoodadditives.net

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of propylene glycol alginate. jproeng.cominfinitalab.com This method separates molecules based on their hydrodynamic volume in solution. infinitalab.com

In a typical GPC analysis, a solution of the PGA sample is passed through a column packed with a porous gel. creative-biolabs.com Larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time. infinitalab.com A detector, commonly a refractive index detector (RID), is used to monitor the concentration of the polymer as it elutes from the column. jproeng.com

By calibrating the system with a series of polymer standards of known molecular weights, a calibration curve of log molecular weight versus elution time can be constructed. creative-biolabs.com This allows for the determination of the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the PGA sample. jproeng.com The PDI provides a measure of the breadth of the molecular weight distribution. acs.org

Table 1: Example Data from GPC Analysis of Alginate Samples

SampleWeight Average Molecular Weight (Mw) (kDa)Number Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)
Alginate A2621501.75
Alginate B4382201.99
Alginate C96.91.3

Note: This table presents example data for alginates to illustrate the type of information obtained from GPC analysis. The values for a specific Propylene Glycol Alginate sample would depend on its source and manufacturing process. acs.orgresearchgate.net

Monomer Composition and Block Sequence Analysis

Propylene glycol alginate is a linear polysaccharide composed of two uronic acid monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G). nih.gov The ratio and sequential arrangement of these monomers are critical determinants of the polymer's gelling properties and biological activities.

The M/G ratio is a key parameter in the characterization of propylene glycol alginate. Several analytical techniques can be employed for its determination. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a reliable method. nih.gov This involves hydrolyzing the PGA to its constituent monomers, which are then derivatized to facilitate their separation and quantification by HPLC. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful non-destructive technique for determining the M/G ratio. researchgate.netrsc.org In ¹H NMR, the signals from the anomeric protons of the M and G residues can be integrated to calculate the ratio. researchgate.net Similarly, in ¹³C NMR, the integration of specific carbon peak areas for mannuronate and guluronate subunits can provide the M/G ratio. rsc.org

Table 2: Example M/G Ratio Data from ¹³C NMR Analysis of an Alginate Sample

Carbon SignalMannuronate (M) IntegralGuluronate (G) IntegralM/G Ratio
C12629.991485.871.77
C23416.121997.731.71
C32508.901378.521.82
C42519.381439.651.75
C52444.701365.751.79
Average 1.77

Note: This table presents example data for an alginate sample to illustrate the calculation of the M/G ratio from ¹³C NMR data. rsc.org

Enzymatic degradation using alginate lyases offers a specific and powerful tool for the structural elucidation of propylene glycol alginate. nih.gov Alginate lyases are enzymes that cleave the polysaccharide chain via a β-elimination reaction. nih.gov These enzymes exhibit specificity for the glycosidic linkages between M and G residues. For example, some lyases are specific for poly(M) regions, while others target poly(G) or alternating MG regions. nih.gov

By treating PGA with a panel of alginate lyases with known specificities and analyzing the resulting oligosaccharide fragments, detailed information about the block structure and monomer sequence can be obtained. nih.gov This approach complements the data obtained from NMR spectroscopy and provides a more detailed picture of the fine structure of the polymer.

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in propylene glycol alginate.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and sensitive method for identifying the key functional groups in PGA. The FTIR spectrum of PGA exhibits characteristic absorption bands. A broad peak around 3445 cm⁻¹ corresponds to the O-H stretching vibration. nih.gov Another significant peak is observed around 1572 cm⁻¹, which is attributed to the C=O stretching vibration in the carboxyl and ester groups of PGA. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously mentioned, NMR spectroscopy (¹H and ¹³C) is indispensable for the detailed structural characterization of PGA. rsc.org In addition to determining the M/G ratio and block structure, NMR can confirm the presence of the propylene glycol ester groups. The methyl carbon resonances in the ¹³C NMR spectrum can distinguish between primary 2-hydroxyprop-1-yl and secondary 1-hydroxyprop-2-yl esters. This provides insight into the esterification pattern of the alginate backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR for M/G ratio and O-acetyl residues)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of alginates and their derivatives. rsc.org Specifically, proton NMR (¹H-NMR) is the reference method for determining the composition and sequential structure of the alginate backbone. researchgate.netresearchgate.net Alginate is a linear copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). nih.gov The ratio and distribution of these M and G blocks dictate the polymer's physicochemical properties.

In the ¹H-NMR spectrum of alginate, three key signals are analyzed to quantify this composition. wikipedia.org These signals correspond to the anomeric proton of guluronic acid (G-1), the anomeric proton of mannuronic acid (M-1), and the H-5 proton of guluronic acid residues within G-blocks. researchgate.netwikipedia.org By integrating the areas of these distinct peaks, several key parameters can be calculated:

M/G Ratio: The ratio of mannuronic to guluronic acid residues, which is a critical factor influencing the gelling properties of the alginate. wikipedia.org

Block Fractions: The relative proportions of homopolymeric blocks (poly-M and poly-G) and alternating heteropolymeric (MG) blocks can be determined. wikipedia.orglibretexts.org The percentages of these block structures, denoted as F(MM), F(GG), F(MG), and F(GM), significantly influence the physical properties of the alginate derivative. libretexts.org

This analytical approach has been successfully applied to characterize propylene glycol alginate sodium sulfate (B86663) (PSS), a derivative of propylene glycol alginate, confirming its utility for these modified polysaccharides. nih.govnih.gov

Table 1: Representative ¹H-NMR Signal Assignments for Alginate Backbone Analysis.
Proton SignalTypical Chemical Shift (ppm)Assignment
Peak I~5.1-5.2Anomeric proton of Guluronic acid (G-1)
Peak II~4.7-4.9Anomeric proton of Mannuronic acid (M-1) and H-5 of alternating blocks (GM-5)
Peak III~4.5-4.6H-5 of Guluronic acid in homopolymeric G-blocks

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique used to identify the functional groups present in a molecule, confirming the chemical structure of propylene glycol alginate. nih.govnih.gov The FTIR spectrum provides a molecular fingerprint by measuring the absorption of infrared radiation by the sample's chemical bonds.

The spectrum of propylene glycol alginate displays characteristic bands associated with the parent alginate structure as well as the ester modification. Key absorption peaks for the alginate backbone include a broad band around 3348 cm⁻¹ corresponding to O-H stretching vibrations from hydroxyl groups and absorbed water. researchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate salt groups (–COO⁻) are observed at approximately 1622 cm⁻¹ and 1421 cm⁻¹, respectively. libretexts.org Additionally, peaks related to C-O stretching are present. researchgate.netlibretexts.org

The successful esterification of alginic acid with propylene glycol is confirmed by the appearance of a new characteristic band. This peak, typically found around 1735-1740 cm⁻¹, is assigned to the C=O stretching vibration of the ester carbonyl group, distinguishing it from the carboxylate salt. libretexts.org

Table 2: Characteristic FTIR Absorption Bands for Propylene Glycol Alginate.
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3348StretchingO-H (Hydroxyl groups)
~1735StretchingC=O (Ester carbonyl)
~1622Asymmetric Stretching-COO⁻ (Carboxylate)
~1421Symmetric Stretching-COO⁻ (Carboxylate)
~1030StretchingC-O (in pyranose ring)

Advanced Analytical Techniques for Conformational and Morphological Insights

Beyond primary structure, a suite of advanced analytical methods is employed to investigate the higher-order structure, shape, and thermal properties of propylene glycol alginate.

Mass Spectrometry (MS) (e.g., ESI-MS, MALDI-MS) for Detailed Structural Information

Mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are powerful tools for the structural characterization of modified polysaccharides like propylene glycol alginate. researchgate.net These methods provide detailed information on molecular mass, composition, sequence, and substitution patterns. researchgate.net

ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), can be used for the sequence determination of alginate-derived oligosaccharides. chemguide.co.uk In negative-ion mode, collision-induced dissociation (CID) of these oligosaccharides produces a series of characteristic B-, C-, Y-, and Z-type fragment ions. chemguide.co.uk The analysis of these fragments allows for the differentiation of internal mannuronic (M) and guluronic (G) acid residues, providing a method to sequence the polymer backbone. chemguide.co.uk This approach can be applied to fragments of propylene glycol alginate to understand its M/G block arrangement.

MALDI-Time of Flight (TOF) MS is also utilized for the analysis of alginates and their depolymerization products, offering rapid characterization of the molecular weight distribution of polymer fragments. nih.gov For propylene glycol alginate, MS analysis would confirm the covalent attachment of the propylene glycol groups and could be used to determine the degree of esterification by analyzing the mass shifts in the resulting spectra.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is an analytical technique used to investigate the crystalline or amorphous nature of materials. The XRD pattern of propylene glycol alginate, similar to that of unmodified alginates, indicates that the polymer is predominantly amorphous. Instead of sharp, well-defined peaks characteristic of crystalline materials, the diffractogram of propylene glycol alginate shows broad, diffuse peaks.

Studies on propylene glycol alginate have identified main diffraction peaks at 2θ angles of approximately 7.24° and 16.6°. This amorphous structure is a result of the complex and irregular arrangement of the polysaccharide chains, which prevents the formation of a highly ordered, crystalline lattice. The lack of significant crystallinity influences the material's physical properties, such as its solubility and mechanical behavior.

Scanning Electron Microscopy (SEM) for Morphological Features

SEM analysis has been used to observe the microstructure of complexes involving propylene glycol alginate, showing the formation of smooth and uniform structures. When used to examine alginate-based hydrogels or scaffolds, SEM can characterize the internal porous network, which is critical for applications in areas like tissue engineering. The technique requires samples to be in a dry, solid state, and special preparation methods are often necessary to preserve the native three-dimensional architecture of hydrogel-based materials.

Thermal Analysis (TGA, DSC) for Thermal Stability and Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase transitions of propylene glycol alginate.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. The thermal decomposition of alginate-based materials typically occurs in multiple stages.

Initial Weight Loss: An initial mass loss below 125°C is attributed to the evaporation of absorbed water.

Primary Decomposition: A significant weight loss occurs in the range of 125-300°C, corresponding to the decomposition of the polysaccharide backbone, including dehydration of the saccharide rings and cleavage of glycosidic bonds. rsc.org

Further Degradation: Subsequent stages at higher temperatures involve the decomposition of intermediate products and the formation of a final char residue.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of thermal transitions. For amorphous polymers like propylene glycol alginate, DSC is used to determine the glass transition temperature (Tg), which represents the transition from a rigid, glassy state to a more flexible, rubbery state. chemguide.co.uk Studies on propylene glycol alginate sodium sulfate have utilized DSC to determine kinetic parameters such as the activation energy (Ea) for thermal decomposition. researchgate.netchemguide.co.uk

Table 3: Summary of Thermal Analysis Data for Alginate Derivatives.
TechniqueMeasurementTypical Observation for Alginate Derivatives
TGAMass Loss vs. TemperatureMulti-stage decomposition: water loss (<125°C), polymer degradation (125-300°C), char formation.
DSCHeat Flow vs. TemperatureIdentifies glass transition temperature (Tg) and exothermic decomposition peaks.

Rheological Behavior and Solution Dynamics of Propyleneglycol Alginate Systems

Viscometric Properties and Shear-Thinning Phenomena

Aqueous solutions of propylene (B89431) glycol alginate are known to form viscous solutions, a characteristic that is highly dependent on factors such as concentration, temperature, and the molecular weight of the polymer. researchgate.netmtroyal.com.trnih.gov Typically, a 1% w/v aqueous solution can have a viscosity ranging from 20 to 400 mPa·s. phexcom.com The viscosity of PGA solutions is not constant but changes with the applied shear rate, a behavior characteristic of non-Newtonian fluids. researchgate.net

Research has consistently demonstrated that PGA solutions exhibit shear-thinning, or pseudoplastic, behavior. researchgate.net This means that the viscosity of the solution decreases as the shear rate increases. This phenomenon is advantageous in many applications, as the product can be thick at rest or under low shear conditions (e.g., during storage) but flows more easily when subjected to higher shear forces (e.g., during pouring, pumping, or swallowing). The shear-thinning behavior is attributed to the disentanglement and alignment of the polymer chains in the direction of flow under increasing shear.

The stability of PGA's viscosity is also influenced by temperature and holding time. Studies have shown that higher temperatures and longer holding times can lead to a decrease in the viscosity of PGA solutions. This is a critical consideration in industrial processes where PGA solutions may be subjected to heat treatment. researchgate.net For instance, it has been observed that for a 1% PGA solution, the viscosity decreases more rapidly at higher holding temperatures. researchgate.net

Table 1: Factors Influencing the Viscosity of Propylene Glycol Alginate Solutions

FactorEffect on ViscosityReference
Concentration Higher concentration leads to higher viscosity. mtroyal.com.tr mtroyal.com.tr
Temperature Higher temperature generally leads to lower viscosity. researchgate.net researchgate.net
Molecular Weight Higher molecular weight results in higher viscosity. researchgate.net researchgate.net
Shear Rate Increasing shear rate leads to a decrease in viscosity (shear-thinning). researchgate.net researchgate.net

Viscoelastic Characteristics and Gelation Mechanisms

Propylene glycol alginate solutions not only exhibit viscous properties but also elastic characteristics, defining them as viscoelastic materials. researchgate.net This dual nature is crucial for its function as a stabilizer and texturizer in various products. The viscoelastic properties of PGA systems can be influenced by the addition of other components. For example, in dough systems, PGA can increase the storage modulus (G'), indicating a more elastic and stronger dough structure. fao.org

While PGA is not primarily known for forming strong, thermally irreversible gels in the same manner as sodium alginate, it does possess gelling potential, particularly in the presence of calcium ions. researchgate.netcapecrystalbrands.com However, its gelation mechanism and sensitivity to divalent cations are significantly different from those of unmodified alginates. nbinno.com

The gelation of traditional sodium alginate is famously induced by the presence of divalent cations, most notably calcium (Ca²⁺). This process involves the specific and cooperative binding of calcium ions between the G-blocks (guluronic acid residues) of adjacent alginate chains, forming a structure often referred to as the "egg-box model". nih.gov This creates strong, ionically cross-linked networks, resulting in gel formation. nih.gov This reaction is rapid and can lead to precipitation in acidic environments. nbinno.com

In contrast, propylene glycol alginate is significantly less reactive with calcium ions. nbinno.com The esterification of the carboxyl groups on the alginate backbone with propylene glycol physically obstructs the formation of the "egg-box" junctions. researchgate.net These bulky propylene glycol groups disrupt the chain-to-chain association required for strong ionic cross-linking. researchgate.net Consequently, PGA remains soluble and functional in acidic conditions (pH 3-5) where sodium alginate would precipitate. nbinno.comiroalginate.com This makes PGA an excellent stabilizer in acidic food products like salad dressings and fruit beverages. nbinno.com While calcium ions can still interact with the unesterified carboxyl groups and contribute to some degree of gel strengthening, PGA does not readily form the strong, brittle gels characteristic of sodium alginate. researchgate.netcapecrystalbrands.com

The degree of esterification (DE), which refers to the percentage of carboxyl groups that have been esterified with propylene glycol, is a critical parameter that dictates the gelling potential of PGA. researchgate.net Research has shown a direct relationship between the DE and the gelling ability of the polymer.

A high degree of esterification generally leads to a reduced gelling ability with calcium ions because fewer carboxyl groups are available for cross-linking. researchgate.net However, studies have revealed that even at intermediate degrees of esterification, PGA can retain a surprisingly good gelling potential. researchgate.net This suggests that the esterification process may not be uniform along the alginate chain, leaving some G-block regions available for junction zone formation. researchgate.net For instance, a study on a series of PGAs with DE ranging from 32% to 93% found that those with low to intermediate DE could form gels of relative strength. researchgate.net Conversely, a PGA with a very high DE (e.g., 87.9%) exhibits poor gelling ability. researchgate.net

Table 2: Effect of Degree of Esterification (DE) on PGA Properties

Degree of Esterification (DE)Gelling Potential with Ca²⁺Surface ActivityReference
Low to Intermediate GoodModerate researchgate.net
High PoorHigh researchgate.net

Impact of Molecular Structure on Rheological Profile

The molecular weight of the PGA polymer has a direct and significant impact on the viscosity of its solutions. researchgate.net As with most polymers, a higher molecular weight leads to a greater degree of chain entanglement and intermolecular interactions, resulting in a more viscous solution. The molecular weight of commercial PGAs can range from approximately 30,000 to 200,000 Daltons. researchgate.net

The ratio of β-D-mannuronic acid (M) to α-L-guluronic acid (G) blocks in the original alginate polymer also influences the rheological properties. In traditional alginates, a higher proportion of G-blocks leads to stronger and more brittle gels due to the preferential binding of divalent cations. nih.govcore.ac.uk While the esterification in PGA modifies this gelling behavior, the underlying M/G ratio of the parent alginate is still expected to influence the chain flexibility and conformation in solution, thereby affecting the viscosity and viscoelasticity of the final PGA product. Alginates with a higher M/G ratio tend to form more flexible chains, which could translate to different rheological profiles in their esterified derivatives.

A key feature distinguishing PGA from sodium alginate is the introduction of hydrophobic propylene glycol groups along the hydrophilic polysaccharide backbone. nih.gov This modification makes PGA an amphiphilic polymer, possessing both hydrophilic and lipophilic characteristics. researchgate.netfao.org These hydrophobic groups can form intermolecular associations in aqueous solutions, creating a temporary, dynamic network that significantly contributes to the solution's viscoelasticity. researchgate.net

Environmental Modulators of Rheological Behavior

The molecular structure of propyleneglycol alginate, characterized by a backbone of (1-4)-linked β-D-mannuronic acid and α-L-guluronic acid residues with some carboxyl groups esterified with propylene glycol, dictates its response to environmental cues. These modulators can induce significant conformational changes in the polymer chains, thereby altering the intermolecular interactions and, consequently, the macroscopic rheological properties of the solution.

pH Sensitivity of Viscosity and Stability

The pH of an aqueous medium is a primary determinant of the viscosity and stability of this compound solutions. The presence of both free carboxyl groups and esterified carboxyl groups along the polymer chain makes PGA's conformation and solubility highly dependent on the hydrogen ion concentration.

Solutions of PGA are known to be most stable within a pH range of 3 to 6. cabidigitallibrary.org In this acidic to slightly acidic window, the polymer maintains a stable, viscous colloidal solution. cabidigitallibrary.org For instance, a 1% aqueous solution of PGA typically exhibits a pH between 3 and 4. Within this range, particularly between pH 3 and 4, the viscosity of a PGA solution remains stable for extended periods. mtroyal.com.tr Some findings suggest that the peak stability is achieved between pH 2 and 3. mtroyal.com.tr

As the pH deviates from this optimal range, the rheological properties of PGA solutions undergo significant changes. In alkaline conditions, PGA is susceptible to rapid saponification, a chemical reaction that cleaves the ester linkages and leads to a loss of the propylene glycol groups. This process fundamentally alters the polymer's structure and results in a decrease in viscosity. Above a pH of 6.5, PGA is reported to decompose easily. mtroyal.com.tr Conversely, at very low pH values, specifically below pH 2, a rapid loss of viscosity is also observed. nih.gov

The underlying mechanism for the pH-dependent viscosity is the degree of ionization of the free carboxyl groups on the alginate backbone. At lower pH values, the carboxyl groups are protonated (-COOH), which can lead to a more compact polymer conformation due to reduced intramolecular electrostatic repulsion and potential for hydrogen bonding. As the pH increases, these groups deprotonate to form carboxylate ions (-COO⁻). The resulting negative charges along the polymer chain lead to increased electrostatic repulsion, causing the polymer to adopt a more extended and uncoiled conformation. This expanded structure increases hydrodynamic volume and intermolecular interactions, resulting in a higher solution viscosity.

Table 1: Illustrative Viscosity Profile of a 1% γ-PGA Solution at Various pH Values

pHDynamic Viscosity (Pa·s)
20.28
63.13
Note: This data is for γ-polyglutamic acid and is presented to illustrate the general effect of pH on polymers with similar functional groups. Specific values for this compound may vary.

Influence of Ionic Strength and Specific Cations

The rheological behavior of this compound is also significantly modulated by the ionic strength of the solution and the presence of specific cations. The introduction of salts into a PGA solution can have complex effects on its viscosity and stability, primarily through the screening of electrostatic interactions and direct binding with the polymer chains.

A key characteristic of PGA that distinguishes it from its parent compound, sodium alginate, is its reduced sensitivity to polyvalent cations, particularly calcium ions (Ca²⁺). nbinno.com Sodium alginate readily forms strong, insoluble gels in the presence of calcium ions due to the formation of "egg-box" junctions between the guluronic acid blocks of adjacent polymer chains. nbinno.com In PGA, the esterification of some of the carboxyl groups with propylene glycol hinders the formation of these extensive ionic crosslinks. nbinno.com This modification makes PGA more stable and functional in environments containing calcium, preventing the precipitation and gelation that would occur with sodium alginate. nbinno.com

While PGA is more resistant to calcium-induced gelation, its viscosity is still dependent on the presence of polyvalent metal cations. researchgate.net The addition of salts, such as sodium chloride (NaCl), can influence the viscosity of alginate solutions. For sodium alginate, the effect of ionic strength is concentration-dependent; at low polymer concentrations, adding NaCl can decrease viscosity by shielding the electrostatic repulsions between the polymer chains, allowing them to adopt a more coiled conformation. polimi.it Conversely, at higher polymer concentrations, the addition of salt can lead to an increase in viscosity. polimi.it

In the context of PGA, low concentrations of salt have been shown to be effective in stabilizing emulsions containing the polymer. The presence of salts can enhance stability through electrostatic effects. However, detailed research findings and quantitative data tables specifically outlining the impact of varying concentrations of different salts (e.g., NaCl, CaCl₂) on the viscosity of pure this compound solutions are not widely available in the reviewed literature. The general understanding is that the esterification process in PGA provides it with a notable resistance to salting out, allowing it to remain stable in the presence of most metal ions, with some exceptions.

The interaction with specific cations is a critical factor. While PGA is less reactive with calcium than sodium alginate, the presence and concentration of divalent and trivalent cations will still influence the solution's rheological properties. The extent of this influence depends on the specific cation, its concentration, and the degree of esterification of the PGA.

Table 2: General Influence of Cations on Alginate Polymers

Cation TypeGeneral Effect on Alginate SolutionsRelevance to this compound
Monovalent (e.g., Na⁺)Can shield electrostatic repulsion, leading to changes in viscosity depending on polymer concentration.Expected to influence viscosity, but PGA's esterification may alter the typical behavior seen in sodium alginate.
Divalent (e.g., Ca²⁺)Strong gelation and precipitation with sodium alginate.PGA exhibits reduced sensitivity, preventing strong gelation and precipitation, a key functional advantage.
Polyvalent (general)Viscosity is dependent on their presence and concentration.The specific interactions and their quantitative impact on PGA viscosity require further detailed study.

Interfacial Phenomena and Stabilization Mechanisms of Propyleneglycol Alginate

Surface Activity and Interfacial Tension Reduction

Propylene (B89431) glycol alginate exhibits significant surface activity due to the presence of both hydrophilic carboxyl groups from the alginate backbone and lipophilic propylene glycol groups. researchgate.netlabhingredients.com This amphiphilic nature allows PGA to adsorb at air-water and oil-water interfaces, thereby reducing the surface and interfacial tension. The extent of this reduction is influenced by the degree of esterification (DE), which refers to the percentage of carboxyl groups that have been esterified with propylene glycol.

Research has shown that the surface activity of PGA increases with a higher degree of esterification. researchgate.net This is attributed to the increased number of hydrophobic propylene glycol groups, which enhances the molecule's affinity for the non-aqueous phase. A study on various commercial PGA samples demonstrated a significant interfacial activity for PGA due to the hydrophobic character of the propylene glycol groups. nih.gov The reduction in surface tension leads to an increase in surface pressure, a measure of the decrease in the free energy of the interface. For instance, the foam capacity of PGA solutions was found to increase in the order that followed the increase in surface pressure. nih.gov

The table below, compiled from various studies, illustrates the effect of propylene glycol alginate on interfacial tension in different systems.

Adsorption Kinetics and Interfacial Film Formation

The stabilization of interfaces by propylene glycol alginate is a dynamic process that begins with the adsorption of PGA molecules at the interface, followed by the formation of a protective film. The kinetics of this process are governed by the diffusion of PGA molecules from the bulk phase to the interface and their subsequent penetration and rearrangement at the interface. nih.gov

Studies on the adsorption of PGA at the air-water interface have shown that the process can be monitored by observing the time-dependent changes in surface pressure. nih.gov The adsorption kinetics are influenced by factors such as the concentration of PGA, its molecular weight, and the degree of esterification. Once at the interface, the PGA molecules orient themselves with their hydrophilic alginate backbone in the aqueous phase and their hydrophobic propylene glycol groups directed towards the non-aqueous phase (air or oil). This arrangement leads to the formation of a viscoelastic film. nih.gov The rheological properties of this interfacial film play a crucial role in the stability of the system. A highly viscoelastic film can better withstand mechanical stresses and prevent the coalescence of droplets or bubbles.

Role of Propyleneglycol Groups in Hydrophobic Interactions

The propylene glycol groups introduced onto the alginate backbone are fundamental to the interfacial activity of PGA. These groups provide the necessary hydrophobicity for the molecule to adsorb at oil-water or air-water interfaces. nih.gov The hydrophobic interactions between the propylene glycol groups and the non-aqueous phase are the primary driving force for the adsorption process.

Research has highlighted that the preference of propylene glycol to be hydrated rather than to self-associate may translate into a preference for it to bind to lipids. nih.gov In the context of PGA, this suggests that the propylene glycol moieties actively seek the oil phase in an emulsion, anchoring the polysaccharide chain at the interface. Furthermore, interactions between the propylene glycol groups of adjacent PGA molecules at the interface can contribute to the cohesion and strength of the interfacial film. Hydrogen bonding and other intermolecular forces can occur between these groups, enhancing the stability of the adsorbed layer. nih.gov

Emulsion Stabilization Mechanisms (Oil-in-Water Systems)

Propylene glycol alginate is a widely used and effective emulsifier for oil-in-water (O/W) emulsions. Its ability to stabilize these systems stems from a combination of mechanisms that collectively prevent the dispersed oil droplets from aggregating and coalescing.

Mechanisms of Droplet Stabilization and Coalescence Prevention

The primary mechanisms by which propylene glycol alginate stabilizes oil-in-water emulsions include:

Formation of a Protective Interfacial Film: As discussed, PGA adsorbs at the oil-water interface, forming a physical barrier around the oil droplets. rsc.org This film prevents the droplets from coming into direct contact with each other, thus hindering coalescence. The effectiveness of this film is dependent on its thickness, density, and viscoelastic properties.

Steric Hindrance: The adsorbed PGA molecules, with their long polysaccharide chains extending into the aqueous phase, create a steric barrier. taylorandfrancis.com When two droplets approach each other, the repulsion between these extended chains prevents them from getting close enough to coalesce.

Electrostatic Repulsion: The unesterified carboxyl groups on the alginate backbone of PGA are negatively charged at pH values above their pKa. This imparts a net negative charge to the surface of the oil droplets, leading to electrostatic repulsion between them. taylorandfrancis.comscribd.com This repulsion further contributes to the stability of the emulsion by preventing droplet aggregation.

Increased Viscosity of the Continuous Phase: PGA increases the viscosity of the aqueous phase in an emulsion. nih.gov This increased viscosity slows down the movement of the oil droplets, reducing the frequency of collisions and thereby decreasing the rate of creaming and coalescence.

The addition of PGA has been shown to greatly improve the physical stability of emulsions, including their resistance to flocculation and coalescence. nih.gov

Pickering Emulsion Stabilization through Particle Formation

In addition to its role as a molecular emulsifier, propylene glycol alginate can also be used to stabilize Pickering emulsions. Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface. PGA, when complexed with certain proteins such as gliadin or zein (B1164903), can form colloidal particles that are effective Pickering stabilizers. nih.govrsc.orgnih.gov

In a study involving gliadin/propylene glycol alginate (PGA) colloidal particles (GPPs), it was found that the addition of PGA improved the wettability of the particles. rsc.orgresearchgate.net The oil-water contact angle of the GPPs approached 90° (specifically 89.5° when the gliadin/PGA ratio was 1:1), indicating a balanced affinity for both the oil and water phases, which is ideal for Pickering emulsion stabilization. rsc.orgresearchgate.net These particles form a dense, thin film on the surface of the oil droplets, creating a strong mechanical barrier against coalescence. rsc.orgresearchgate.net Emulsions stabilized by these GPPs have demonstrated exceptional stability, remaining stable for extended periods. rsc.orgresearchgate.net

The table below summarizes the characteristics of Pickering emulsions stabilized by PGA-protein nanoparticle complexes.

Foam Stabilization Mechanisms

Propylene glycol alginate is an effective foam stabilizer, a property that is particularly utilized in the brewing industry to enhance the head retention of beer. labhingredients.comscribd.comscilit.comsilverson.com The mechanisms by which PGA stabilizes foams are multifaceted and involve interactions at the air-liquid interface.

The primary mechanisms for foam stabilization by PGA include:

Increased Surface Viscosity: PGA increases the viscosity of the liquid in the foam lamellae (the thin liquid films between the bubbles). This increased viscosity slows down the drainage of liquid from the foam, which is a major cause of foam collapse. nih.gov

Formation of a Viscoelastic Interfacial Film: Similar to its action in emulsions, PGA forms a viscoelastic film at the air-water interface of the bubbles. nih.gov This film provides mechanical strength to the bubble walls, making them more resistant to rupture.

Interaction with Proteins: In systems like beer, PGA interacts with naturally present proteins. scribd.com The negatively charged carboxyl groups on the PGA molecule can form electrostatic interactions with positively charged amino groups on proteins in the bubble wall. scribd.com This interaction strengthens the interfacial film and protects the foam from the destabilizing effects of lipids and other surface-active components. scribd.com This interaction is pH-dependent. scribd.com

The stability of PGA-stabilized foams is influenced by the molecular weight and degree of esterification of the PGA, as well as the viscosity of the solution and the viscoelasticity of the adsorbed film. nih.gov

Role in Air-Water Interfacial Film Viscoelasticity

The presence of hydrophobic propylene glycol groups in the PGA structure imparts significant interfacial activity. When PGA molecules adsorb at the air-water interface, these hydrophobic groups orient towards the air phase, while the hydrophilic alginate backbone remains in the water phase. This arrangement facilitates the formation of a viscoelastic film at the interface.

The viscoelasticity of this film is a critical factor in the stabilization of foams and emulsions. A high degree of viscoelasticity indicates that the interfacial film can resist deformation and rupture, thereby preventing the coalescence of bubbles or droplets. The kinetics of PGA adsorption at the air-water interface are influenced by both diffusion and the penetration of PGA molecules into the interface. Studies have shown that the surface dilatational modulus, a measure of the viscoelasticity of the interfacial film, is dependent on the concentration of PGA in the aqueous phase as well as its specific molecular characteristics, such as the degree of esterification and molecular weight. nih.gov

Research has demonstrated a direct correlation between the viscoelastic properties of the adsorbed PGA film and the stability of foams. For instance, different commercial grades of PGA exhibit varying foam capacities and stabilities, which can be attributed to the combined effects of their molecular weight, degree of esterification, the viscosity of their solutions, and the viscoelasticity of the films they form at the air-water interface. nih.gov The ability of PGA to form a highly viscoelastic film makes it an effective stabilizer in systems requiring long-term stability. researchgate.net

Interactions with Foam-Forming Proteins

In many food systems, proteins are the primary agents for foam formation and stabilization. nih.gov However, in certain formulations, the stability of protein-based foams can be compromised. The addition of PGA can significantly enhance the stability of foams formed by proteins. brighton.ac.uk This enhancement is not solely due to an increase in the bulk viscosity of the solution but is largely attributed to specific interactions at the interface. brighton.ac.uk

PGA interacts with proteins at the air-water interface, leading to the formation of a more robust and stable interfacial layer. This interaction can be conceptualized as a cross-linking of the adsorbed protein molecules by the PGA, which strengthens the film and improves its resistance to drainage and rupture. brighton.ac.uk The result is a notable increase in foam stability, even at very low concentrations of PGA. brighton.ac.uk

The mechanism involves PGA slowing the rate of thin liquid film drainage and increasing the equilibrium thickness of these films. Furthermore, it has been observed that PGA can slow the lateral diffusion of molecules within the adsorbed layer, indicating a more structured and less fluid interface. brighton.ac.uk This polysaccharide-mediated protein-protein interaction provides a valuable method for controlling and improving the stability of protein-based foams in various applications. brighton.ac.uk

Complexation and Interaction with Other Biomacromolecules at Interfaces

The functionality of propylene glycol alginate at interfaces is significantly influenced by its interactions with other macromolecules, such as proteins and other polysaccharides. These interactions can lead to the formation of complexes that exhibit enhanced interfacial properties compared to the individual components.

Protein-Propylene Glycol Alginate Interactions (e.g., with soy protein isolate, β-lactoglobulin, gliadin, casein glycomacropeptide)

The interaction between proteins and PGA is a key factor in the stabilization of many food systems. For example, the complexation of ovalbumin and PGA has been shown to result in superior foaming properties compared to ovalbumin alone. researchgate.net The nature of these interactions and the resulting complexes are highly dependent on environmental conditions, particularly pH. researchgate.netnih.gov

At pH values where the protein and PGA have opposite charges, electrostatic attraction drives the formation of complexes. For instance, with whey protein isolate (WPI), soluble and uniform complexes can be formed at a specific mass ratio and pH, leading to enhanced stability. nih.govnih.gov These interactions can alter the tertiary structure of the protein, as observed through various spectroscopic techniques. nih.gov The formation of these protein-PGA complexes provides a theoretical basis for improving the functional properties of proteins in food applications. nih.gov

Below is an interactive table summarizing the observed interactions between PGA and various proteins:

ProteinpH of InteractionKey Observations
Ovalbumin3.0, 4.0, 7.0Enhanced foaming ability and stability. Insoluble complexes at pH 3.0, soluble complexes at pH 4.0. researchgate.net
Whey Protein Isolate2.0-4.0Formation of soluble and insoluble complexes depending on pH and mass ratio. nih.govnih.gov
Bovine Serum AlbuminNot specifiedPGA enhances the stability of destabilized Tween 20/bovine serum albumin mixed systems. brighton.ac.uk

Polysaccharide-Propylene Glycol Alginate Interactions (e.g., with xanthan gum, modified starch)

PGA can also interact with other polysaccharides, leading to synergistic effects on the rheological and interfacial properties of a system. For instance, in beverage emulsions stabilized by modified starch, the inclusion of PGA can disrupt the properties of the interfacial film, potentially leading to larger droplet sizes. mdpi.comnih.gov This highlights the complexity of these interactions and the need for careful formulation to achieve the desired properties.

In gluten-free dough systems, binary blends of flaxseed gum and PGA have been shown to exhibit higher viscoelasticity, which is crucial for the structure and texture of the final product. mdpi.com The unique combination of lipophilic and hydrophilic characteristics in PGA makes it a valuable ingredient for enhancing texture and stabilizing air bubbles in bakery products. mdpi.com

Electrostatic and Hydrophobic Driving Forces for Complex Formation

The formation of complexes between PGA and other biomacromolecules, particularly proteins, is driven by a combination of electrostatic and hydrophobic interactions. mdpi.com The relative contribution of these forces is highly dependent on the specific molecules involved and the conditions of the system, such as pH and ionic strength.

At pH values below the isoelectric point of a protein, the protein will carry a net positive charge, while PGA, with its carboxyl groups, will be negatively charged. This leads to strong electrostatic attraction, which is often the primary driving force for complex formation. researchgate.netnih.gov However, hydrophobic interactions also play a crucial role. The propylene glycol groups on the PGA molecule provide hydrophobic regions that can interact with hydrophobic patches on the surface of proteins. These interactions contribute to the stability and structure of the resulting complexes. researchgate.netnih.gov

Studies on whey protein-PGA complexes have confirmed the involvement of electrostatic interactions, hydrogen bonding, and hydrophobic interactions in their formation. nih.gov The interplay of these forces governs the phase behavior and functional properties of the complexes, making it possible to tailor the characteristics of food systems by controlling the conditions that influence these interactions. nih.gov

Propyleneglycol Alginate in Advanced Material Science and Engineering Applications Mechanistic Focus

Film Formation and Performance Characteristics

The esterification of alginic acid with propylene (B89431) glycol significantly modifies the polymer's behavior in film-forming applications. The presence of the propylene glycol groups introduces steric hindrance and alters the intermolecular forces within the polymer matrix, leading to distinct mechanical and barrier properties compared to its parent compound, alginic acid.

Modulating Mechanical Properties (Tensile Strength, Elongation at Break)

For instance, in composite films, the addition of PGA can lead to an increase in tensile strength up to a certain concentration, beyond which the mechanical properties may decline. This suggests that PGA can enhance the intermolecular interactions within the film matrix to a point, but excessive amounts may disrupt the network formation. The use of plasticizers, such as propylene glycol, in conjunction with alginate-based polymers has been shown to improve the flexibility and elasticity of the resulting films.

Table 1: Effect of Propylene Glycol as a Plasticizer on the Mechanical Properties of Sodium Alginate Films

Polymer SystemPlasticizer Concentration (% w/w)Tensile Strength (N/cm²)Elongation at Break (%)
Sodium Alginate (4.5%)0--
Sodium Alginate (4.5%)7.5% Propylene Glycol6.92-
Pectin (3.5%)7.5% Propylene Glycol1.81-

Data derived from a study on polysaccharide-based transdermal films. jst.go.jp

Water Barrier Properties (Water Vapor Permeability)

A critical function of many films, particularly in packaging applications, is their ability to act as a barrier to moisture. Water vapor permeability (WVP) is a measure of the ease with which water vapor can pass through a material. Due to the hydrophilic nature of the alginate backbone, films based on this polysaccharide generally exhibit poor moisture barrier properties.

Impact on Film Solubility and Stability in Aqueous Environments

The solubility of propylene glycol alginate films in aqueous environments is a key characteristic that dictates their application. Unlike sodium alginate, which is generally soluble in water, the esterification in PGA can reduce its solubility, particularly in neutral to alkaline conditions. However, PGA exhibits enhanced stability in acidic environments where traditional alginates might precipitate. This acid stability is a significant advantage in many applications.

The degree of esterification plays a crucial role in determining the solubility of PGA. Higher degrees of esterification lead to a more hydrophobic polymer with reduced water solubility. The stability of PGA-containing films in aqueous solutions is also influenced by pH, with increased stability observed in acidic conditions. mdpi.combath.ac.uk

Intermolecular Cross-linking Mechanisms in Film Matrices

The mechanical properties and stability of propylene glycol alginate films can be significantly enhanced through cross-linking. Similar to other alginate derivatives, the carboxyl groups on the PGA backbone can participate in ionic cross-linking with divalent cations, most commonly calcium ions (Ca²⁺). This interaction leads to the formation of a three-dimensional network structure often described by the "egg-box model," where the cations are coordinated between the guluronic acid blocks of adjacent polymer chains.

Microencapsulation and Controlled Release System Development

Propylene glycol alginate is increasingly being explored for the development of microencapsulation and controlled release systems. Its ability to form stable matrices and its distinct solubility profile make it a promising candidate for encapsulating and delivering a variety of active compounds.

Fabrication of Micro/Nano-particles and Colloidal Systems

Propylene glycol alginate can be utilized to fabricate micro- and nano-sized particles for the encapsulation of active ingredients. These particles can be formed through various techniques, including emulsification, coacervation, and antisolvent precipitation. In these methods, PGA often acts as a stabilizer or a matrix-forming polymer.

The formation of these colloidal systems is driven by a combination of intermolecular forces. Electrostatic interactions between the charged carboxyl groups of PGA and other charged molecules, hydrogen bonding, and hydrophobic interactions involving the propylene glycol groups all contribute to the assembly and stability of the resulting particles. acs.org For instance, PGA has been successfully used to form binary complexes with proteins like zein (B1164903) and whey protein isolate, resulting in the formation of nanoparticles capable of encapsulating bioactive compounds. nih.govacs.org The properties of these particles, such as size and stability, can be tuned by adjusting parameters like pH and the mass ratio of the components.

Table 2: Characterization of Nanoparticles Fabricated with Propylene Glycol Alginate

Polymer SystemFabrication MethodParticle Size (nm)Zeta Potential (mV)Key Interactions
Zein-PGAAntisolvent Co-precipitation< 200-Electrostatic, Hydrogen Bonding, Hydrophobic
Whey Protein Isolate-PGACoacervation--Electrostatic, Hydrogen Bonding

Data synthesized from studies on protein-PGA nanoparticle formation. nih.govresearchgate.net

The development of such micro- and nano-delivery systems using propylene glycol alginate holds significant promise for applications in the food, pharmaceutical, and agricultural industries, where the controlled release of active ingredients is crucial for efficacy and stability. dpublication.comgoogle.com

Encapsulation of Bioactive Compounds (e.g., curcumin (B1669340), quercetagetin)

Propylene glycol alginate (PGA) demonstrates significant potential as a carrier for the encapsulation of bioactive compounds, owing to its amphiphilic nature and ability to form stable complexes. Research has particularly focused on its use in delivering hydrophobic compounds like curcumin and quercetagetin, often in combination with other biopolymers such as zein and carboxymethyl starch.

The encapsulation mechanism frequently involves the formation of noncovalent binary or ternary complexes through methods like anti-solvent coprecipitation and pH-driven self-assembly. In these systems, interactions such as hydrogen bonding, hydrophobic effects, and electrostatic attractions are the primary forces driving the formation of the nanoparticle complexes. For instance, in zein-PGA complexes, a synergistic effect has been observed where the PGA interacts with zein, improving both the entrapment efficiency and the loading capacity for guest molecules like quercetagetin. acs.orgnih.gov The microstructure of these complexes can be complex, with observations of fruit tree-like microstructures where PGA "branches" are adsorbed by zein particles. acs.orgnih.gov

Studies on curcumin encapsulation have shown that PGA can be used to create stable, alcohol-free nanoparticle delivery systems. researchgate.net The pH-driven self-assembly of zein-PGA nanoparticles loaded with curcumin has been shown to produce particles of a small size (around 360 nm) with excellent physical stability under refrigerated conditions. researchgate.net Furthermore, PGA has been utilized to enhance the stability and delivery performance of carboxymethyl starch (CMS)-stabilized emulsions for curcumin. nih.gov The formation of CMS/PGA complexes, primarily through hydrogen bonding, results in porous networks that can effectively control and modulate the release of the bioactive compound in the gastrointestinal tract. nih.gov The addition of calcium ions can further induce structural changes in these ternary composites, leading to the formation of aggregates with interwoven network structures that exhibit enhanced firmness, density, and thermal stability. acs.orgnih.gov

These PGA-based encapsulation systems have demonstrated the ability to significantly enhance the bioavailability of the encapsulated compounds. In vivo studies with rats have shown that curcumin-loaded zein-PGA nanoparticles can lead to a 7.2-fold enhancement in bioavailability compared to pure curcumin crystals. researchgate.net

Table 1: Research Findings on PGA-Based Encapsulation of Bioactive Compounds

Bioactive CompoundCo-encapsulant(s)Formation MethodKey FindingsReference
QuercetagetinZeinAnti-solvent coprecipitationSynergistic effect between zein and PGA improved entrapment efficiency and loading capacity. Formation of a fruit tree-like microstructure. acs.orgnih.gov
QuercetagetinZein, Calcium IonsCalcium inductionCa2+ induced an interwoven network structure with enhanced firmness, density, and thermal stability. acs.orgnih.gov
CurcuminZeinpH-driven self-assemblyProduced stable nanoparticles (~360 nm) that enhanced curcumin bioavailability by 7.2-fold in rats. Main interactions were hydrogen bonding and hydrophobic effects. researchgate.net
CurcuminCarboxymethyl starch (CMS)Emulsion stabilizationCMS/PGA complexes formed via hydrogen bonding created porous networks, enabling a promising intestine-targeted delivery system for curcumin. nih.gov
Curcumin / IbuprofenPolytetrahydrofuran (PTHF)Self-assembly of graft copolymersAmphiphilic graft copolymers (APGA-g-PTHF) formed nanospheres with high drug loading efficiency (~45%) and fast release behavior. researchgate.net

Theoretical Considerations for Release Kinetics (e.g., as template for porous materials)

The use of propylene glycol alginate in drug delivery systems involves critical theoretical considerations regarding its influence on release kinetics, particularly in the context of porous material design. Unlike sodium alginate, which is often used to create gel beads for prolonged sustained release, PGA offers an intermediate release profile. google.com The esterification of alginic acid with propylene glycol imparts pH-dependent solubility, which is a key mechanism controlling the release of encapsulated substances.

The release of a drug from a PGA-based matrix is significantly influenced by the pH of the surrounding medium. At a low pH (e.g., 1.2), the release can be minimal, whereas in a neutral or slightly alkaline environment (e.g., pH 6.8), the release is much more pronounced. google.com This is because the carboxyl groups on the alginate backbone are protonated at low pH, reducing the polymer's solubility and swelling, thereby trapping the active substance. As the pH increases, these groups deprotonate, leading to polymer chain repulsion, swelling, and subsequent dissolution of the matrix, which facilitates drug release.

The concentration of PGA within the formulation is another critical factor. A higher content of propylene glycol alginate generally leads to a faster and greater release of the encapsulated compound. google.com This suggests that the release mechanism is not solely dependent on diffusion but also on the erosion and dissolution of the polymer matrix itself. By adjusting the ratio of PGA to other polymers, such as sodium alginate, the release pattern can be precisely tailored. Increasing the proportion of sodium alginate tends to slow down the release, allowing for a customizable sustained-release profile. google.com

While research on PGA specifically as a template for porous materials is emerging, the principles can be extrapolated from work on related polymers. For instance, the creation of nanopores in a cellulose (B213188) acetate (B1210297) matrix using propylene glycol (not PGA) as an additive demonstrates how hydrophilic agents can create hydration regions that, upon physical treatment like water pressure, can form pores. nih.gov In a PGA matrix, the inherent porosity and the swelling characteristics of the polymer network are fundamental to release kinetics. The interconnected pores within the hydrogel structure act as channels for the diffusion of the encapsulated substance. The rate of this diffusion is governed by factors such as the tortuosity of these channels, the pore size, and the interaction between the drug and the polymer matrix.

Table 2: Theoretical Factors Influencing Release Kinetics from PGA Matrices

FactorMechanism of InfluenceEffect on Release RateReference
pH of MediumControls the ionization of carboxyl groups, affecting polymer swelling and solubility.Low pH (acidic) significantly slows release; Neutral/alkaline pH accelerates release. google.com
PGA ConcentrationHigher PGA content leads to faster matrix erosion and dissolution.Increasing PGA concentration generally increases the rate and extent of release. google.com
Polymer Blending (e.g., with Sodium Alginate)Alters the overall matrix properties, such as gelling and dissolution rate.Increasing the ratio of sodium alginate to PGA tends to decrease the release rate. google.com
Matrix PorosityThe size and connectivity of pores within the hydrogel structure dictate the diffusion pathways for the encapsulated substance.Higher porosity and larger pore size facilitate faster diffusion and release. nih.gov

Novel Application Areas (Mechanistic Understanding)

Role in Suspension Stabilization and Particle Dispersion

Propylene glycol alginate is widely utilized for its ability to stabilize suspensions and disperse particles, particularly in complex systems like food and beverage emulsions. Its effectiveness stems from its amphiphilic character, combining the hydrophilic nature of the alginate backbone with hydrophobic propylene glycol ester groups. This molecular structure allows PGA to act as a surface-active agent, reducing the surface tension at interfaces. researchgate.net

In oil-in-water (O/W) emulsions, such as salad dressings, PGA contributes to stability, although its mechanism differs from that of other hydrocolloids like xanthan gum. researchgate.net While xanthan gum primarily increases the viscosity of the continuous phase, forming aggregates and a network that entraps oil droplets, PGA's primary role is at the oil-water interface. researchgate.net However, some studies have noted that PGA alone may be insufficient to prevent droplet coalescence, as its molecules may not form a film of high surface shear viscosity at the droplet surface. mdpi.com Consequently, PGA is often used in conjunction with other stabilizers. For example, in beverage emulsions, a mixture of modified starch and PGA can provide better stability at room temperature than either component alone. mdpi.com

Table 3: Mechanistic Role of PGA in Suspension and Emulsion Stabilization

SystemCo-stabilizer(s)Primary Mechanism of PGAObserved EffectReference
O/W Emulsion (Salad Dressing)Xanthan GumSurface activity, reduction in surface tension.Contributes to stability; may reduce viscosity compared to xanthan gum alone. researchgate.net
Beverage EmulsionModified StarchFunctions as an emulsifier at low pH where sodium alginates are ineffective.A mixture of PGA and modified starch showed good stability, though it was less stable at elevated temperatures (55°C). mdpi.com
Aqueous DispersionNoneHydration of polymer chains to increase viscosity and provide steric stabilization.Acts as a thickener and stabilizer, especially effective in low-pH products. Requires high shear for initial dispersion. silverson.comtaylorandfrancis.com
EmulsionCarboxymethyl Starch (CMS)Forms complexes with CMS via hydrogen bonding.The CMS/PGA complexes created more hydrophobic and thermally stable porous networks, improving emulsion stability. researchgate.net

Contribution to Textural Properties in Material Matrices (e.g., dough rheology)

Propylene glycol alginate significantly contributes to the textural properties of material matrices, most notably in the field of dough rheology for baked goods. Its incorporation into dough systems, including those made from whole wheat, gluten-free flours, and for steamed bread, leads to measurable improvements in handling characteristics and final product quality. fao.orgmdpi.comfao.org

The primary mechanism behind PGA's effect is its hydrophilic and lipophilic nature, which allows it to influence water distribution and interact with both starch and protein components within the dough. fao.org By binding water effectively, PGA improves the water-holding capacity of the dough. fao.orgsciengine.com This leads to a more uniform distribution of water, which is crucial for better dough development and rheological properties. fao.org The addition of PGA has been shown to increase dough hardness and maximum tensile resistance. fao.org In gluten-free dough systems, such as those made from rice and buckwheat flour, PGA enhances the storage modulus (a measure of elastic response), indicating a strengthening of the dough structure. mdpi.com

In frozen dough applications, PGA plays a critical role in mitigating the detrimental effects of frozen storage. It helps maintain the integrity and continuity of the gluten network, resulting in fewer and more evenly sized holes in the microstructure. fao.orgsciengine.com This protective effect leads to improved fermentation characteristics and rheological properties in the thawed dough. fao.orgsciengine.com Breads made from PGA-supplemented frozen dough exhibit a smaller decrease in specific volume and a lower increase in hardness compared to controls after weeks of storage. fao.orgsciengine.com

The impact of PGA extends to the final baked product. It has been shown to increase the specific volume, gloss, and chewiness of steamed bread. fao.org In gluten-free breads, PGA can lead to greater improvements in specific volume, crumb firmness, and crumb structure compared to other hydrocolloids like xanthan gum. mdpi.com This is attributed to PGA's ability to increase the amount of water in the dough, which has a plasticizing effect on the crumb cell walls. mdpi.com

Table 4: Effects of Propylene Glycol Alginate on Dough Rheology and Bread Quality

Dough SystemParameter MeasuredEffect of PGA AdditionReference
Frozen Whole Wheat DoughWater Holding CapacityIncreased fao.orgsciengine.com
Frozen Whole Wheat DoughBread Specific Volume Decrease (after 5 weeks)Reduced decrease (14.2% vs 19.9% in control) fao.orgsciengine.com
Frozen Whole Wheat DoughBread Hardness Increase (after 5 weeks)Reduced increase (36.4% vs 64.2% in control) fao.orgsciengine.com
Gluten-Free (Rice-Buckwheat) DoughStorage Modulus (G')Enhanced, with a greater effect than xanthan gum mdpi.com
Steamed Bread DoughMaximum Tensile ResistanceIncreased (from 518 to 597) fao.org
Steamed Bread DoughFinal Product QualityIncreased specific volume, gloss, and chewiness fao.org
Wheat Flour DoughBread Specific VolumeIncreased researchgate.net

Degradation Mechanisms of Propyleneglycol Alginate

Hydrolytic Degradation under Acidic and Alkaline Conditions

Hydrolytic degradation involves the cleavage of chemical bonds by the addition of water. For propylene (B89431) glycol alginate, the stability of the polymer in aqueous solutions is highly dependent on the pH. The two primary sites for hydrolysis are the ester linkages introduced during its synthesis and the native glycosidic bonds of the alginate backbone.

Sucrose monoesters, for example, are known to be susceptible to the hydrolysis of ester bonds at alkaline pH levels and the hydrolysis of the sucrose head group in acidic environments mdpi.com. While PGA is valued for its stability at low pH compared to sodium alginate, it is not entirely immune to hydrolysis mdpi.com. In simulated intestinal juice (alkaline conditions), PGA has been shown to hydrolyze progressively, with about 25% hydrolysis occurring in 4 hours, 65% in 12 hours, and 80% in 24 hours nih.gov. Conversely, no significant hydrolysis was observed in simulated gastric juice (acidic conditions) over the same period, highlighting its stability in acidic environments nih.gov.

The degradation of propylene glycol alginate via hydrolysis can occur at two distinct locations on the molecule: the ester linkages and the glycosidic linkages.

Ester Hydrolysis : This process involves the cleavage of the ester bond connecting the propylene glycol moiety to the carboxyl group of the uronic acid residues on the alginate chain. This reaction is typically catalyzed by either acid or base. In alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester group, leading to the formation of a carboxylate anion and propylene glycol. This process effectively removes the propylene glycol side chains, converting the PGA back towards a structure resembling native alginic acid.

Glycosidic Linkage Cleavage : This involves the breaking of the (1→4)-linked β-d-mannuronate and α-l-guluronate bonds that form the polysaccharide backbone of the alginate itself mdpi.com. This type of hydrolysis is a fundamental process in the breakdown of polysaccharides and can be catalyzed by acids taylorfrancis.comkhanacademy.orgjackwestin.com. The cleavage of these linkages leads to a reduction in the polymer's chain length and, consequently, a decrease in its molecular weight and viscosity nih.gov. While PGA is designed to be acid-stable, prolonged exposure to strong acidic conditions can eventually lead to the cleavage of these glycosidic bonds, although at a slower rate than the precipitation of unmodified alginate would occur.

The relative rates of these two hydrolytic processes are pH-dependent. Ester hydrolysis is generally more significant under alkaline conditions, while glycosidic bond cleavage is the predominant mechanism of acid-catalyzed polysaccharide degradation.

Hydrolysis of Propylene Glycol Alginate in Simulated Digestive Fluids
ConditionTime (hours)% Hydrolysis
Simulated Gastric Juice (Acidic)40
120
240
Simulated Intestinal Juice (Alkaline)425
1265
2480

Oxidative Degradation for Molecular Weight Control

Oxidative degradation provides a controllable method for reducing the molecular weight of alginates, including PGA. This process typically involves the use of oxidizing agents, such as hydrogen peroxide or sodium periodate (B1199274), which cleave the polysaccharide chains nih.govnih.gov. The controlled partial oxidation of alginate chains can create acetal groups that are susceptible to hydrolysis, thereby tuning the degradation rate nih.gov.

This method is particularly useful for creating lower molecular weight versions of PGA for specific applications where lower viscosity or different functional properties are desired. For instance, complexes of PGA with different molecular weights (100, 500, and 2,000 kDa) have been prepared through H2O2 oxidation for use in delivery systems researchgate.net. The rate of degradation can be controlled by factors such as the concentration of the oxidizing agent, temperature, and reaction time nih.govresearchgate.net. This tunability allows for the production of PGA with tailored degradation profiles, which is valuable in fields like tissue engineering and drug delivery nih.govresearchgate.net. It has been observed that the degradation rate is influenced by both the extent of oxidation and the ratio of high to low molecular weight alginates used researchgate.net.

In Vitro Enzymatic Degradation Studies (e.g., by alginate lyases)

Alginate lyases are enzymes that degrade alginate by cleaving the glycosidic linkages via a β-elimination mechanism frontiersin.orgfrontiersin.org. These enzymes are found in a variety of organisms, including marine bacteria, fungi, and algae frontiersin.orgnih.gov. Alginate lyases can be classified based on their substrate specificity (poly-M lyases, poly-G lyases, or bifunctional) and their mode of action (endo- or exo-lyases) frontiersin.orgfrontiersin.orgnih.gov.

Endo-lyases cleave the polymer chain internally, rapidly reducing the viscosity of the alginate solution.

Exo-lyases act on the ends of the polymer chain, releasing monomers or short oligomers nih.gov.

The enzymatic degradation of PGA is more complex than that of unmodified alginate. The presence of the propylene glycol ester groups can sterically hinder the access of alginate lyases to the glycosidic bonds of the polymer backbone. This can result in a slower and less complete degradation compared to native alginate. However, formulations containing sulfated propylene glycol ester of low-molecular-weight alginate have been shown to be resistant to degradation by gut microbiota, suggesting that the modification significantly impacts enzymatic breakdown mdpi.com. The degradation products, alginate oligosaccharides (AOS), have various bioactive properties and industrial applications frontiersin.orgresearchgate.netnih.gov.

Thermal Degradation Characteristics and Kinetics

Thermal degradation occurs when a material is subjected to high temperatures, leading to the breaking of chemical bonds and the formation of smaller molecules. The thermal stability of PGA is an important consideration for its processing and application in food products that undergo heating.

Future Research Directions and Emerging Paradigms in Propyleneglycol Alginate Science

Advanced Computational Modeling and Simulation of Propyleneglycol Alginate Behavior

A pivotal future direction lies in the use of advanced computational tools to predict and understand the behavior of propylene (B89431) glycol alginate at a molecular level. This in-silico approach can accelerate the design of new PGA-based materials with tailored functionalities, reducing the reliance on empirical, trial-and-error methodologies.

Molecular dynamics (MD) simulations are set to become an indispensable tool for elucidating the conformational dynamics of PGA in various environments. Future research will likely focus on simulating how factors such as the degree of esterification, the ratio of mannuronic to guluronic acid, and the presence of ions influence the three-dimensional structure of the polymer chain. These simulations will provide unprecedented insights into the intramolecular and intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the macroscopic properties of PGA. Understanding these interactions is crucial for predicting how PGA will behave in complex systems, such as at oil-water interfaces or in the presence of other macromolecules.

Building on the insights from MD simulations, the development of robust predictive models for the rheological and interfacial properties of PGA is a key research frontier. These models will aim to establish quantitative relationships between the molecular architecture of PGA and its performance as a thickener, emulsifier, or stabilizer. For instance, future models could predict the viscosity of a PGA solution based on its molecular weight distribution and degree of esterification. Similarly, models could forecast the interfacial tension and dilatational rheology of PGA at fluid interfaces, which are critical parameters for emulsion and foam stability. The development of such predictive tools will be invaluable for optimizing formulations in the food, pharmaceutical, and cosmetic industries.

Development of Novel Spectroscopic and Imaging Techniques for In-Situ Analysis

To validate and refine computational models, there is a pressing need for advanced analytical techniques that can probe the behavior of propylene glycol alginate in its native environment (in-situ). The development of novel spectroscopic and imaging methods will enable real-time monitoring of PGA's structural changes and interactions.

Future research could focus on adapting techniques like super-resolution microscopy and advanced nuclear magnetic resonance (NMR) spectroscopy to study PGA in complex matrices. For example, in-situ atomic force microscopy (AFM) could be employed to visualize the adsorption and film formation of PGA at interfaces with nanoscale resolution. Furthermore, techniques like Förster resonance energy transfer (FRET) could be used to probe the proximity and interactions between fluorescently labeled PGA molecules and other components in a formulation. These advanced analytical capabilities will provide a deeper understanding of how PGA functions in real-world applications.

Tailored Synthesis for Precision Engineering of Functional Properties

The future of propylene glycol alginate science lies in the ability to precisely control its molecular structure to achieve desired functional properties. This involves moving beyond simple esterification to more sophisticated chemical modifications and enzymatic processes.

Researchers are exploring methods to control the distribution of propylene glycol groups along the alginate backbone, as this has been shown to significantly impact its surface activity and gelling potential. researchgate.net Future synthetic strategies may also involve the grafting of other functional moieties onto the PGA backbone to create novel copolymers with enhanced properties. For instance, grafting with hydrophobic chains could improve its emulsifying capabilities, while grafting with bioactive molecules could impart new functionalities for biomedical applications. The ability to tailor the synthesis of PGA with this level of precision will open up a vast design space for new and improved materials.

Integration of this compound in Multifunctional Hybrid Material Systems

There is a growing trend towards the development of complex, multifunctional materials, and propylene glycol alginate is well-positioned to play a key role in these systems. Its ability to interact with a wide range of molecules, including proteins, polysaccharides, and surfactants, makes it an ideal component for creating hybrid materials with synergistic properties.

Recent studies have demonstrated the successful formation of complexes between PGA and proteins like whey protein isolate and β-lactoglobulin, leading to enhanced stability and delivery potential for bioactive compounds. nih.govnih.govnih.gov Future research will likely explore the integration of PGA into a wider range of hybrid systems, such as:

Layer-by-layer assemblies: PGA can be used to build up multilayer films with precise control over thickness and permeability, which could have applications in encapsulation and controlled release.

Composite hydrogels: By combining PGA with other biopolymers, it is possible to create hydrogels with tunable mechanical properties and bioactivity for tissue engineering and drug delivery applications.

Pickering emulsions: PGA can be used to modify the surface of particles, enabling them to act as effective stabilizers for Pickering emulsions, which are highly stable and have applications in various industries. nih.gov

The table below summarizes some of the recent research on PGA-based hybrid systems.

Hybrid System Component Interaction with PGA Resulting Properties Potential Applications
Whey Protein IsolateElectrostatic interactions and hydrogen bondingFormation of stable coacervatesEncapsulation and delivery of nutrients
β-LactoglobulinComplex formationEnhanced delivery of curcumin (B1669340)Functional foods and nutraceuticals
Carboxymethyl StarchHydrogen bondingImproved emulsion stability and intestine-targeted deliveryDrug delivery and functional foods
Zein (B1164903)Non-covalent interactions (hydrogen bonding, electrostatic, hydrophobic)Formation of ternary complexes for enhanced deliveryEncapsulation of bioactive compounds

Exploration of Structure-Function Relationships at the Molecular Level

A fundamental understanding of the relationship between the molecular structure of propylene glycol alginate and its functional properties is crucial for its rational design and application. While some progress has been made, a more detailed exploration at the molecular level is needed.

Future research will focus on elucidating how specific structural features, such as the monomer composition (M/G ratio), the degree and pattern of esterification, and the molecular weight, influence key functional attributes. nih.govresearchgate.net For example, studies have shown that the activity of propylene glycol alginate sodium sulfate (B86663) is related to the sulfate group position, the propylene glycol substituent, the guluronic to mannuronic acid ratio, and the molecular weight. nih.govresearchgate.net Advanced analytical techniques, in combination with computational modeling, will be employed to map these structure-function relationships with high precision. This knowledge will be instrumental in developing the next generation of PGA-based materials with predictable and optimized performance.

Q & A

Q. What are the standard methods for synthesizing PGA, and how can its purity be validated in laboratory settings?

PGA is synthesized by reacting sodium alginate or calcium alginate with excess propylene oxide under controlled pH and temperature. Post-reaction, the product is filtered, washed, and dried . Purity validation involves:

  • Fourier-transform infrared spectroscopy (FTIR) to confirm esterification by detecting characteristic peaks (e.g., C-O-C stretching at 1,100 cm⁻¹) .
  • Titration methods to quantify residual free carboxyl groups, with purity ≥98% achieved via repeated washing .
  • Chromatography (HPLC/GPC) to assess molecular weight distribution and detect unreacted alginate .

Q. How do pH and ionic strength influence PGA’s solubility and colloidal stability?

PGA’s solubility is pH-dependent:

  • Optimal solubility : pH 3–4, forming viscous colloids stable in acidic conditions (e.g., fruit juices) .
  • Precipitation : Occurs at pH >7 due to deprotonation of carboxyl groups, reducing solubility .
  • Ionic strength effects : High salt concentrations (e.g., NaCl >0.5 M) disrupt hydrogen bonding, reducing viscosity. Experimental protocols should include rheological measurements under varying NaCl concentrations .

Advanced Research Questions

Q. What experimental designs are recommended to study PGA’s interactions with metal ions in food or pharmaceutical matrices?

  • Isothermal titration calorimetry (ITC) quantifies binding affinities between PGA and ions (e.g., Ca²⁺, Fe³⁺) .
  • Zeta potential analysis evaluates colloidal stability shifts upon ion addition .
  • Controlled challenge tests : Incubate PGA with ions (e.g., 0.1–1.0 mM) and monitor precipitation via turbidimetry at 600 nm .

Q. How can researchers resolve discrepancies in reported molecular weights and structural formulas of PGA?

Literature reports conflicting

  • Molecular formula : C₁₆H₂₆O₁₃ (MW 426.37) vs. (C₉H₁₄O₇)ₙ (polymer) .
  • Methodological mitigation :
  • Use size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) for accurate MW determination .
  • Compare deglycation protocols (e.g., enzymatic vs. acid hydrolysis) to isolate the alginate backbone for structural analysis .

Q. What advanced techniques characterize PGA’s thermal degradation kinetics for biomedical applications?

  • Thermogravimetric analysis (TGA) : Degradation onset at ~220°C, with mass loss stages linked to propylene glycol and alginate decomposition .
  • Activation energy calculation : Apply the Flynn-Wall-Ozawa method to non-isothermal TGA data for kinetic modeling .
  • Controlled humidity studies : Assess hydrolytic stability at 25–60°C to simulate physiological conditions .

Data Contradictions and Validation Strategies

Property Reported Values Validation Method
Density1.2096 (estimate) vs. 1.46 (exact) Pycnometry with calibrated standards
Refractive Index1.704 (estimate) Abbe refractometer at 20°C
Solubility in EthanolInsoluble vs. partial solubility Phase diagrams via cloud-point titration

Methodological Recommendations

  • Statistical rigor : For stability studies, use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring n ≥ 3 replicates .
  • Reproducibility : Adhere to NIH guidelines for reporting experimental parameters (e.g., pH, temperature, ion concentrations) .
  • Data transparency : Archive raw rheological and chromatographic data in repositories like Zenodo, with metadata aligned with FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.